molecular formula C28H20N2O4 B15037388 N-[4-(benzyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-[4-(benzyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B15037388
M. Wt: 448.5 g/mol
InChI Key: SYWLLVHXTWTJRH-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C29H22N2O4 and a molecular weight of 462.51 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring and a phthalimide moiety. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves the reaction of 4-(benzyloxy)aniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated to reflux for several hours, allowing the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is unique due to its specific structural features, such as the benzyloxy group and the phthalimide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C28H20N2O4/c31-26(29-21-13-15-23(16-14-21)34-18-19-7-2-1-3-8-19)20-9-6-10-22(17-20)30-27(32)24-11-4-5-12-25(24)28(30)33/h1-17H,18H2,(H,29,31)

InChI Key

SYWLLVHXTWTJRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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